molecular formula C16H19NO2S B2740975 2-(benzylthio)-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1226436-50-5

2-(benzylthio)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No.: B2740975
CAS No.: 1226436-50-5
M. Wt: 289.39
InChI Key: INZNGCLPQCLNSY-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.39. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

Crystallographic analysis offers insights into molecular geometry and intermolecular interactions. For instance, studies on similar compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, reveal how the acetamide group's orientation relative to the furan ring impacts the crystal structure, facilitating hydrogen bonding and chain formation in the crystal lattice (S. Subhadramma et al., 2015). These structural details can inform the design of materials with tailored properties.

Synthetic Chemistry and Catalysis

The compound's utility in synthetic chemistry, particularly in catalysis, is evident from its involvement in complex reactions. For example, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement in the presence of In(OTf)3, leading to the formation of benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and yield (B. Reddy et al., 2012). This highlights the compound's role in facilitating the synthesis of structurally complex and potentially biologically active molecules.

Anticancer Research

Exploration into anticancer applications is a significant aspect of research involving acetamide derivatives. A study on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives found that certain compounds exhibited potent and selective cytotoxic effects against leukemia cell lines (V. Horishny, M. Arshad, V. Matiychuk, 2021). This opens avenues for developing new anticancer agents based on the structural motifs of 2-(benzylthio)-N-(1-(furan-2-yl)propan-2-yl)acetamide.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13(10-15-8-5-9-19-15)17-16(18)12-20-11-14-6-3-2-4-7-14/h2-9,13H,10-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZNGCLPQCLNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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